PCPr (hydrochloride)

Description

Historical Context and Initial Academic Interest in PCPr (hydrochloride)

The history of PCPr (hydrochloride) is intrinsically linked to the broader history of arylcyclohexylamines, a class of compounds that saw intensive investigation by pharmaceutical companies for their anesthetic properties starting in the mid-20th century. wikipedia.org The parent compound of this class, phencyclidine (PCP), was first synthesized in 1926 and later researched for its anesthetic potential in the 1950s. wikipedia.org

Academic and industrial interest in arylcyclohexylamines led to the synthesis and study of numerous analogs. PCPr, the n-propyl analog of PCP, is a product of this exploratory period. However, unlike its more famous relatives, PCP and ketamine, PCPr did not initially receive significant academic or clinical attention.

The primary impetus for the focused study of PCPr (hydrochloride) arose in the late 1990s. During this period, a number of new synthetic drugs began to appear on the illicit market in the German federal state of Hesse and surrounding regions. researchgate.net Among these was N-(1-phenylcyclohexyl)propanamine (PCPR), which was identified as a phencyclidine-derived designer drug. researchgate.net This emergence prompted initial academic interest, primarily from a forensic and toxicological standpoint, to identify and characterize this new substance and its metabolic fate for law enforcement and public health purposes.

Classification of PCPr (hydrochloride) within Relevant Chemical Classes (e.g., Arylcyclohexylamines)

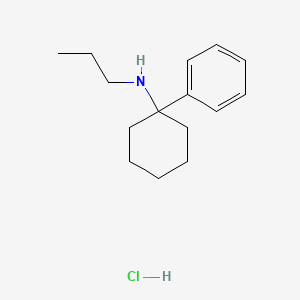

PCPr (hydrochloride) is classified as an arylcyclohexylamine. caymanchem.com This chemical class is defined by a core structure consisting of a cyclohexylamine (B46788) ring attached to an aryl group, which in the case of PCPr is a phenyl ring. wikipedia.org The amine group is typically secondary or tertiary. wikipedia.org PCPr is specifically the n-propyl analog of phencyclidine (PCP) and a derivative of eticyclidine. caymanchem.comglpbio.comglpbio.comglpbio.com

The general structure of arylcyclohexylamines allows for extensive modification, leading to a wide range of compounds with varying pharmacological profiles. These compounds are known to act as dissociative anesthetics, with their mechanism of action often involving antagonism of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net

Table 1: Chemical and Physical Properties of PCPr (hydrochloride)

| Property | Value |

| Formal Name | 1-phenyl-N-propyl-cyclohexanamine, monohydrochloride |

| CAS Number | 1934-55-0 |

| Molecular Formula | C₁₅H₂₃N • HCl |

| Formula Weight | 253.8 g/mol |

| Purity | ≥98% |

| Formulation | A crystalline solid |

This data is compiled from multiple sources. caymanchem.comglpbio.com

Overview of Research Trajectories for PCPr (hydrochloride)

Research on PCPr (hydrochloride) has been significantly less extensive than that of its parent compound, PCP. The physiological and pharmacological characteristics of PCPr have been poorly studied. caymanchem.comglpbio.com However, the existing research has primarily followed two main trajectories: metabolic studies and broader investigations into the structure-activity relationships of arylcyclohexylamines.

Initial research focused on the metabolism and toxicological detection of PCPr. Studies conducted on rats using gas chromatography-mass spectrometry (GC-MS) have elucidated the primary metabolic pathways. These studies revealed that PCPr is metabolized through several key reactions:

Hydroxylation: This occurs at various positions on both the cyclohexyl and phenyl rings.

N-dealkylation: The removal of the propyl group from the amine.

Combination of steps: Multiple metabolic transformations occurring on the same molecule.

A significant portion of the resulting metabolites are excreted in a conjugated form. nih.gov These metabolic studies are crucial for developing analytical methods to detect PCPr intake in forensic and clinical settings. nih.gov

While direct neurochemical and pharmacological studies on PCPr are limited, research into the broader class of arylcyclohexylamines provides a contextual understanding of its likely mechanism of action. Arylcyclohexylamines are well-known for their activity as non-competitive antagonists at the NMDA receptor. researchgate.net It is presumed that PCPr shares this mechanism due to its structural similarity to PCP and other compounds in this class. Research on related compounds suggests that variations in the alkyl substituent on the amine group can influence potency and the specific pharmacological profile.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenyl-N-propylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N.ClH/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h3,5-6,9-10,16H,2,4,7-8,11-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGNSXPOHRQRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of Pcpr Hydrochloride

Ligand-Receptor Binding Profiles of PCPr (hydrochloride)

The interaction of a compound with various receptors dictates its pharmacological effects. For arylcyclohexylamines, a primary target and several secondary modulatory sites are typically considered.

Characterization of Primary Receptor Targets for PCPr (hydrochloride) (e.g., NMDA receptor antagonism)

As a member of the arylcyclohexylamine class, the primary molecular target for PCPr (hydrochloride) is presumed to be the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and brain function. wikipedia.orgnih.gov Arylcyclohexylamines are known to act as non-competitive antagonists at the NMDA receptor, binding to a site within the receptor's ion channel, often referred to as the "PCP site." nih.govbiomolther.org This action blocks the influx of calcium ions, thereby inhibiting receptor function.

While direct binding affinity data (such as K_i or IC_50 values) for PCPr at the NMDA receptor is not available in the reviewed literature, studies on closely related analogs provide insight. For instance, phencyclidine (PCP) and its methoxy-analogues have demonstrated high affinity for the NMDA receptor. nih.govplos.org The structure-activity relationship (SAR) of arylcyclohexylamines indicates that the nature of the substituent on the amine group influences potency. researchgate.net Therefore, the propyl group of PCPr is expected to confer a specific binding affinity for the NMDA receptor, though the precise value remains to be experimentally determined.

Exploration of Secondary Receptor Modulations by PCPr (hydrochloride)

However, specific data quantifying the binding of PCPr (hydrochloride) to these or other potential secondary receptors is not documented in the available scientific literature.

Allosteric Modulation and PCPr (hydrochloride)

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. While some drugs targeting neurotransmitter receptors, such as the GABA_A receptor, are known to act as allosteric modulators, there is currently no evidence in the reviewed literature to suggest that PCPr (hydrochloride) functions as an allosteric modulator at the NMDA receptor or other receptor sites. Its primary mechanism is understood to be direct channel blocking.

Neurotransmitter System Interactions of PCPr (hydrochloride)

The function of PCPr (hydrochloride) is also defined by its influence on various neurotransmitter systems, particularly the monoamines.

Monoamine Transporter Inhibition and PCPr (hydrochloride)

Arylcyclohexylamines are known to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). wikipedia.org These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. Inhibition of these transporters leads to increased extracellular concentrations of the neurotransmitters.

Studies on PCP and its analogs have shown that they can inhibit these transporters, with varying degrees of potency and selectivity. plos.orgnih.gov For instance, some PCP analogs display a notable affinity for the serotonin transporter. plos.org The specific inhibitory concentrations (IC_50 values) of PCPr (hydrochloride) at DAT, NET, and SERT have not been reported in the scientific literature, preventing a detailed characterization of its monoamine transporter inhibition profile.

Neurotransmitter Release Modulation by PCPr (hydrochloride)

By blocking NMDA receptors, which are involved in the excitatory regulation of neurotransmitter release, PCPr (hydrochloride) is expected to modulate the release of various neurotransmitters. Antagonism of NMDA receptors on presynaptic terminals can reduce the release of neurotransmitters like glutamate and acetylcholine.

Furthermore, by inhibiting monoamine transporters, PCPr would increase the synaptic levels of dopamine, norepinephrine, and/or serotonin, indirectly modulating neurotransmission. The precise, direct effects of PCPr on the machinery of neurotransmitter release have not been specifically studied.

Enzyme Kinetic Studies with PCPr (hydrochloride)

Direct enzyme kinetic studies specifically investigating PCPr (hydrochloride) are not widely available in the scientific literature. However, insights into its potential enzymatic interactions can be drawn from studies on its parent compound, phencyclidine (PCP). PCP is known to be a mechanism-based inactivator of certain cytochrome P450 (P450) enzymes, particularly CYP2B6. nih.gov This means that during its metabolism by the enzyme, a reactive metabolite is formed that covalently binds to and inactivates the enzyme.

Studies on PCP's interaction with P450 2B6 have revealed specific kinetic parameters related to this inactivation. For instance, the inactivation process affects the binding of other substrates to the enzyme. The rate of binding for the substrate benzphetamine to PCP-inactivated CYP2B6 was found to be significantly decreased. nih.gov

Table 1: Kinetic Parameters of Benzphetamine Binding to Native and PCP-Inactivated Cytochrome P450 2B6 nih.gov

| Enzyme State | Kinetic Phase | Rate Constant (k) | Fractional Magnitude (A) |

| Native Enzyme | Phase 1 | 8.0 s⁻¹ | 58% |

| Phase 2 | 0.3 s⁻¹ | 42% | |

| PCP-Inactivated | Phase 1 | 5.0 s⁻¹ | 30% |

| Phase 2 | 0.02 s⁻¹ | 70% |

This mechanism-based inactivation leads to a reduction in the metabolic activity of the enzyme towards other substrates. For example, the formation rates of nor-benzphetamine and hydroxylated nor-benzphetamine from benzphetamine were decreased by 75% and 69%, respectively, by the inactivated enzyme. nih.gov Furthermore, the rate of reduction of P450 2B6 by NADPH and reductase was decreased by 6-fold following modification by PCP. nih.gov It is plausible that PCPr, as a structural analog, undergoes similar P450-mediated metabolism and could act as a mechanism-based inactivator of relevant P450 isoforms.

Intracellular Signaling Cascades Influenced by PCPr (hydrochloride)

The influence of PCPr (hydrochloride) on intracellular signaling cascades is primarily a consequence of its antagonism of the NMDA receptor. The blockade of Ca²⁺ influx through the NMDA receptor channel by arylcyclohexylamines like PCP has significant downstream effects on numerous signaling pathways that are crucial for neuronal function, plasticity, and survival. nih.govnih.gov

Research on PCP has demonstrated that its blockade of NMDA receptors can lead to a reduction in the activation of key signaling cascades. One of the well-documented effects is the impairment of brain-derived neurotrophic factor (BDNF) function. Although PCP exposure can transiently increase intracellular BDNF levels, it simultaneously suppresses its secretion from neurons. oup.com This leads to decreased activation of Tropomyosin receptor kinase B (TrkB), the receptor for BDNF, and its downstream signaling pathways. oup.com

Table 2: Downstream Signaling Pathways Affected by PCP-Induced NMDA Receptor Blockade oup.com

| Signaling Pathway | Effect of PCP | Consequence |

| MAPK/ERK1/2 | Decreased activation | Reduced synaptic plasticity and gene expression |

| PI3K/Akt | Decreased activation | Impaired cell survival and growth signals |

The inhibition of these critical pro-survival and plasticity-related pathways, such as the MAPK/ERK and PI3K/Akt cascades, can lead to a reduction in synaptic connectivity and glutamatergic neurotransmission. nih.govoup.com Studies have shown that PCP application can decrease the number of synaptic sites and the expression of synaptic proteins. oup.com These alterations in fundamental signaling pathways are thought to underlie the long-term changes in brain function and behavior associated with repeated exposure to NMDA receptor antagonists. Given its similar primary mechanism of action, PCPr is expected to exert comparable influences on these intracellular signaling cascades.

Pre Clinical Neurobiological and Behavioral Pharmacological Investigations of Pcpr Hydrochloride

In Vitro Neuropharmacological Models for PCPr (hydrochloride) Assessment

Neuronal Culture Studies and PCPr (hydrochloride)

Synaptosomal Preparations and PCPr (hydrochloride) Interactions

Synaptosomes, which are resealable vesicles containing nerve terminals that are isolated from brain tissue, serve as a valuable ex vivo model. nih.gov They preserve the molecular machinery necessary for neurotransmitter uptake, storage, and release, making them ideal for studying how substances interact with presynaptic mechanisms. nih.gov

Investigations into the effects of PCPr and related 1-phenylcycloalkylamine analogs on neurotransmitter dynamics have utilized synaptosomal preparations from rat brains. These studies measure the ability of a compound to inhibit the reuptake of key neurotransmitters like dopamine (B1211576) (DA) and serotonin (B10506) (5-HT). The potency of this inhibition is quantified by the IC₅₀ value, which represents the concentration of the drug required to inhibit 50% of the neurotransmitter uptake. While specific IC₅₀ values for PCPr are not widely published, research on analogous compounds demonstrates that this class of chemicals potently inhibits both dopamine and serotonin transporters. This dual inhibitory action is a defining feature of their neuropharmacological profile.

In Vivo Animal Models for Studying PCPr (hydrochloride) Activity

In vivo animal models are indispensable for understanding the complex behavioral and neurochemical effects of a compound within a living biological system. nih.govliveonbiolabs.com Rodent models are frequently used to evaluate the abuse potential and physiological impact of psychoactive substances. pitt.edu

Behavioral Phenotyping in Rodent Models Exposed to PCPr (hydrochloride) (e.g., locomotor activity, reward paradigms, cognitive assessment)

Behavioral phenotyping in rodents reveals the functional consequences of a drug's interaction with the central nervous system. Key assessments for psychomotor stimulants include locomotor activity, reward and reinforcement, and drug discrimination paradigms.

Locomotor Activity: Similar to other psychomotor stimulants like phencyclidine (PCP), compounds in the same class as PCPr have been shown to significantly increase locomotor activity in rodents. nih.govnih.gov This hyperactivity is a hallmark of dopamine system activation.

Reward and Reinforcement: The rewarding properties of a drug, which are linked to its abuse potential, are often studied using intravenous self-administration models. nih.gov In these paradigms, animals learn to perform an action, such as pressing a lever, to receive a dose of the drug. Studies with structurally similar compounds, such as certain PCP derivatives, show that animals will readily self-administer them, indicating that they have reinforcing effects. mdpi.comnih.gov

Drug Discrimination: Drug discrimination studies assess the subjective effects of a compound. labcorp.comconductscience.com In this model, animals are trained to recognize the internal state induced by a specific drug (e.g., cocaine or PCP) and differentiate it from a saline injection. nih.govnih.gov When tested with a novel substance, the animal's response indicates whether the new compound feels similar to the training drug. Analogs of PCPr have been shown to substitute for cocaine in such tests, suggesting they produce comparable interoceptive (internal) cues, likely mediated by their potent dopamine reuptake inhibition.

Neurochemical Alterations in Animal Brain Regions Induced by PCPr (hydrochloride)

The behavioral effects of PCPr are driven by its ability to alter the chemical signaling in the brain. By blocking the dopamine transporter (DAT) and serotonin transporter (SERT), PCPr increases the concentration of these neurotransmitters in the synaptic cleft. wikipedia.org

Microdialysis is a technique used in freely moving animals to measure extracellular neurotransmitter levels in specific brain regions. nih.govresearchgate.net Studies using this method have shown that dopamine reuptake inhibitors, a class to which PCPr belongs, cause a significant, dose-dependent increase in extracellular dopamine levels in key areas of the brain's reward pathway, such as the nucleus accumbens and prefrontal cortex. nih.govmdpi.com This elevation in dopamine is directly linked to the locomotor-stimulating and reinforcing effects observed in behavioral models.

Table 1: Expected Neurochemical Effects of PCPr in Key Brain Regions

| Brain Region | Primary Neurotransmitter Affected | Expected Effect on Extracellular Levels |

|---|---|---|

| Nucleus Accumbens | Dopamine | Increase |

| Prefrontal Cortex | Dopamine | Increase |

Electrophysiological Recordings in Animal Models with PCPr (hydrochloride) Administration

Electrophysiology allows for the direct measurement of neuronal activity, providing insight into how a drug alters the firing patterns of individual neurons or networks of neurons. pitt.edu Dopamine neurons in the ventral tegmental area (VTA), which project to the nucleus accumbens and prefrontal cortex, are central to the brain's reward system and are a key target of psychostimulants. nih.govfrontiersin.orgaging-us.com

In vivo electrophysiological recordings in animal models have demonstrated that dopamine reuptake inhibitors alter the firing rate of these VTA dopamine neurons. frontiersin.orgresearchgate.netpitt.edu While specific electrophysiological data for PCPr is limited, compounds with a similar mechanism of action typically increase the firing rate and can induce burst firing patterns in these neurons. This change in neuronal activity is a direct consequence of the increased synaptic dopamine and is believed to be a critical neural substrate for the rewarding and motivating effects of these drugs.

Comparative Pre-clinical Pharmacology of PCPr (hydrochloride) with Structurally Related Compounds

The pharmacological profile of N-(1-phenylcyclohexyl)propanamine (PCPr) is defined by its classification within the arylcyclohexylamine class of chemical compounds. researchgate.net This class, which includes the prototypical dissociative anesthetic Phencyclidine (PCP), is characterized by a common molecular scaffold: a cyclohexylamine (B46788) structure with an attached aryl group. wikipedia.org The pharmacological effects of these compounds are primarily dictated by their interactions with the N-methyl-D-aspartate (NMDA) receptor and, to varying degrees, with monoamine transporters such as the dopamine transporter (DAT). eurekaselect.com Structure-activity relationship (SAR) studies reveal that minor modifications to the amine substituent or the aryl ring can significantly alter a compound's binding affinity and functional activity at these sites, leading to a diverse range of preclinical effects. researchgate.net

PCPr is the N-propyl analog of PCP. Its pharmacological properties are best understood through comparison with PCP and other closely related analogs, including Rolicyclidine (PCHP or PCPy), which features a pyrrolidine (B122466) ring, and Tenocyclidine (TCP), where the phenyl ring of PCP is replaced by a bioisosteric thienyl group. wikipedia.orgresearchgate.net

Detailed Research Findings

Receptor Binding and Functional Activity

While specific binding affinity data for PCPr is not extensively available in peer-reviewed literature, studies on its close analogs provide significant insight. For instance, the substituted analog 3,4-MD-PCPr demonstrates a high binding affinity for the NMDA receptor, with an inhibition constant (Ki) of 24.9 nM. bluelight.org Notably, this analog was reported to be a highly selective NMDA receptor antagonist, with over 40-fold selectivity against other receptors, including monoamine transporters. bluelight.org This suggests that the parent compound, PCPr, is also likely a potent NMDA receptor antagonist with potentially lower activity at the dopamine transporter compared to PCP.

Phencyclidine (PCP) itself has a high affinity for the NMDA receptor, with reported Ki values around 59 nM. guidetopharmacology.org However, it also interacts with the dopamine transporter, contributing to its mixed stimulant and dissociative profile. wikipedia.orgeurekaselect.com Rolicyclidine (PCPy) shows a somewhat lower affinity for the NMDA receptor, with a reported Ki of 175.4 nM. biomolther.orgnih.gov Tenocyclidine (TCP) is a particularly potent NMDA receptor ligand, with studies indicating a dissociation constant (Kd), a measure related to binding affinity, of approximately 21 nM for the PCP binding site in rat forebrain preparations. researchgate.net

The following interactive table summarizes the available comparative receptor binding affinities for PCPr analogs and related compounds.

| Compound | NMDA Receptor (PCP Site) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) |

| PCPr (hydrochloride) | Data not available | Data not available |

| Phencyclidine (PCP) | 59 guidetopharmacology.org | Data not available |

| Rolicyclidine (PCHP/PCPy) | 175.4 biomolther.orgnih.gov | Data not available |

| Tenocyclidine (TCP) | ~21 (Kd) researchgate.net | Data not available |

| 3,4-MD-PCPr (analog) | 24.9 bluelight.org | Low affinity implied by high selectivity bluelight.org |

Behavioral Pharmacology in Animal Models

The behavioral effects of arylcyclohexylamines are typically assessed in animal models using locomotor activity assays and drug discrimination paradigms. Locomotor activity studies measure the stimulant or depressant effects of a compound, while drug discrimination studies assess the subjective effects by training animals to recognize the internal cues produced by a specific drug, such as PCP. nih.govnih.gov

Specific behavioral data for PCPr is scarce. However, the general profile of PCP derivatives includes robust increases in locomotor activity and substitution for PCP in drug discrimination studies, indicating similar subjective effects. nih.gov The potency and efficacy in these models often correlate with the compounds' relative affinities for the NMDA receptor and DAT. researchgate.net

PCP produces a characteristic biphasic effect on locomotion, with lower doses increasing activity and higher doses often leading to stereotypy and ataxia. nih.gov In drug discrimination studies, animals readily learn to discriminate PCP from saline, and other arylcyclohexylamines are often tested for their ability to "substitute" for PCP, which indicates they produce similar subjective effects. researchgate.net Research in pigeons demonstrated that replacing the piperidine (B6355638) ring of PCP with a pyrrolidine ring (to form PCHP/PCPy) decreased potency in producing PCP-like discriminative stimulus effects. researchgate.net Conversely, replacing the phenyl ring with a thienyl group (to form TCP) was found to increase PCP-like activity. researchgate.net

The following interactive table provides a comparative overview of the available pre-clinical behavioral findings.

| Compound | Locomotor Activity | PCP-like Discriminative Stimulus Effects |

| PCPr (hydrochloride) | Data not available | Data not available |

| Phencyclidine (PCP) | Biphasic (increase at low-moderate doses) nih.gov | Training drug researchgate.net |

| Rolicyclidine (PCHP/PCPy) | Data not available | Decreased potency relative to PCP researchgate.net |

| Tenocyclidine (TCP) | Data not available | Increased potency relative to PCP researchgate.net |

Metabolic Pathways and Biotransformation of Pcpr Hydrochloride

Identification of Primary Metabolic Enzymes for PCPr (hydrochloride) (e.g., CYP2B6)

The primary enzyme responsible for the metabolism of PCPr is Cytochrome P450 2B6 (CYP2B6). psu.edu This enzyme is a member of the cytochrome P450 family, which plays a central role in the metabolism of a wide array of foreign compounds, including many drugs. nih.govexamine.comnih.gov

In vitro studies have demonstrated that CYP2B6 is capable of catalyzing several key metabolic reactions of PCPr. Specifically, it is involved in the N-dealkylation of the compound, as well as the hydroxylation of the cyclohexyl ring at the 4-position and the ω-1 hydroxylation of the propyl side chain. psu.edu While other CYP enzymes like CYP2C19, CYP2D6, and CYP3A4 have been shown to be involved in the metabolism of similar phencyclidine-derived designer drugs, for PCPr, CYP2B6 appears to be the most significant contributor. psu.edu The involvement of CYP2B6 is a critical piece of information, as genetic variations in this enzyme can lead to significant inter-individual differences in drug metabolism. nih.govnih.gov

Elucidation of Metabolic Routes and Metabolite Identification of PCPr (hydrochloride) (e.g., N-dealkylation, hydroxylation)

The biotransformation of PCPr proceeds through several major metabolic routes, leading to the formation of various metabolites. The principal pathways identified are N-dealkylation and hydroxylation at multiple sites on the molecule. psu.edu

N-dealkylation is a common metabolic reaction for compounds containing an N-alkyl group. taylorandfrancis.comnih.govencyclopedia.pub In the case of PCPr, this process involves the removal of the propyl group from the nitrogen atom, leading to the formation of 1-phenylcyclohexanamine. psu.edu This metabolite is a common product in the metabolism of many phencyclidine-derived drugs. psu.edu

Hydroxylation is another key metabolic transformation for PCPr. This reaction, catalyzed by enzymes like CYP2B6, introduces a hydroxyl group onto the molecule, increasing its water solubility and facilitating its excretion. psu.edu Hydroxylation has been observed to occur at several positions:

Cyclohexyl ring: The cyclohexyl moiety can be hydroxylated at various positions. psu.edu

Aromatic system: The phenyl ring can also undergo hydroxylation. psu.edu

Side chain: The propyl side chain is another site for hydroxylation. psu.edu

The combination of these metabolic pathways results in a complex mixture of metabolites. For the related compound 2-oxo-PCPr, studies have identified metabolites resulting from N-dealkylation, hydroxylation of the cyclohexanone (B45756) and propyl chain, N-hydroxylation, and further oxidation of hydroxylated metabolites to ketones and carboxylic acids. nih.govmdpi.com Phase II metabolism, such as glucuronidation of hydroxylated metabolites, has also been observed for similar compounds. nih.gov

The following table summarizes the identified metabolic pathways for PCPr and a related compound, 2-oxo-PCPr.

| Metabolic Pathway | Description | Resulting Metabolites (Examples) |

| N-dealkylation | Removal of the propyl group from the nitrogen atom. | 1-phenylcyclohexanamine psu.edu |

| Hydroxylation | Addition of a hydroxyl group to the molecule. | Hydroxylated isomers on the cyclohexyl ring, aromatic system, and side chain. psu.edu |

| N-hydroxylation | Addition of a hydroxyl group to the nitrogen atom. | Hydroxylamine (observed for 2-oxo-PCPr) nih.gov |

| Oxidation | Further oxidation of hydroxylated metabolites. | Ketones, Carboxylic acids (observed for 2-oxo-PCPr) nih.gov |

| Glucuronidation | Conjugation with glucuronic acid (Phase II). | Glucuronides of hydroxylated metabolites (observed for 2-oxo-PCPr) nih.gov |

In Vitro Hepatic Metabolism Studies of PCPr (hydrochloride)

In vitro studies using human liver microsomes (HLM) and recombinant cytochrome P450 enzymes have been instrumental in elucidating the metabolic fate of PCPr. psu.eduacs.org These studies provide a controlled environment to investigate the specific enzymes and pathways involved in the compound's biotransformation. nuvisan.comthermofisher.comnih.gov

Incubation of PCPr with pooled human liver microsomes (pHLM) and a panel of nine recombinant human CYP enzymes confirmed the primary role of CYP2B6. psu.edu These experiments showed that only CYP2B6 was significantly capable of catalyzing the N-dealkylation and hydroxylation of PCPr. psu.edu This is in contrast to other phencyclidine derivatives studied in the same research, where multiple CYPs, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, were found to be involved in their metabolism. psu.edu

The extensive metabolism of PCPr, primarily into various hydroxylated and dealkylated metabolites, means that the parent compound is often not the primary target for urinalysis in toxicological screenings. Instead, the detection of its metabolites is a more reliable indicator of exposure. psu.edu

Advanced Analytical Methodologies for Pcpr Hydrochloride in Research Settings

Chromatographic Techniques for PCPr (hydrochloride) Quantification and Purity Assessment

Chromatographic methods are fundamental in separating PCPr (hydrochloride) from complex mixtures and determining its concentration and purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of PCPr (hydrochloride) and its analogs. While specific HPLC methods for PCPr (hydrochloride) are not extensively detailed in the provided results, the application of HPLC is mentioned in the context of purifying metabolites of related compounds after extraction. researchgate.net For instance, after solid-phase extraction of metabolites from a fermentation culture, semi-preparative HPLC is used to separate and isolate specific compounds for further analysis. researchgate.net The purity of PCPr (hydrochloride) and related analytical reference standards is often reported as ≥98%, a determination that typically involves HPLC analysis. caymanchem.comcaymanchem.comcaymanchem.com

Table 1: HPLC Applications in the Analysis of Arylcyclohexylamine Compounds

| Application | Description | Reference |

| Metabolite Purification | Semi-preparative HPLC is utilized to isolate metabolites from biological matrices after initial extraction steps. | researchgate.net |

| Purity Assessment | HPLC is a standard method to confirm the high purity (e.g., ≥98%) of analytical reference standards like PCPr (hydrochloride). | caymanchem.comcaymanchem.comcaymanchem.com |

| Quantitative Analysis | HPLC with UV or MS detection can be used for the quantitative determination of arylcyclohexylamines in various samples. | caymanchem.commyskinrecipes.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the detection and identification of PCPr (hydrochloride) and its metabolites, particularly in toxicological and forensic research. researchgate.netpsu.edu This method is integral to systematic toxicological analysis (STA) procedures. researchgate.netresearchgate.net

Research on the metabolism of PCPr in rat urine has successfully identified several metabolic pathways using GC-MS. researchgate.netpsu.eduresearchgate.net These pathways include:

N-dealkylation

Hydroxylation at various positions of the cyclohexyl ring

Aromatic hydroxylation (hydroxylation of the phenyl ring)

Hydroxylation of the side chain psu.edu

Combinations of the above modifications researchgate.netresearchgate.net

A significant finding is the identification of 1-phenylcyclohexanamine as a common metabolite for PCPr and other related phencyclidine-derived drugs. psu.edu For analytical purposes, derivatization techniques, such as acetylation, are often employed to improve the chromatographic properties and mass spectral fragmentation of the metabolites. researchgate.netresearchgate.net The use of mass chromatography, extracting characteristic fragment ions, enhances the specificity and sensitivity of detection in complex matrices like urine. researchgate.netpsu.edu

Table 2: Identified Metabolic Pathways of PCPr via GC-MS Analysis

| Metabolic Pathway | Description | Reference |

| N-dealkylation | Removal of the propyl group from the nitrogen atom. | researchgate.netpsu.eduresearchgate.net |

| Cyclohexyl Ring Hydroxylation | Addition of a hydroxyl group to the cyclohexyl ring at various positions. | researchgate.netpsu.eduresearchgate.net |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | psu.eduresearchgate.net |

| Side Chain Hydroxylation | Introduction of a hydroxyl group on the propyl side chain. | psu.edu |

Spectroscopic Approaches for Structural Elucidation of PCPr (hydrochloride) and Its Analogs

Spectroscopic methods are indispensable for confirming the chemical structure of PCPr (hydrochloride) and its analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds, including PCPr (hydrochloride) and its analogs. jchps.comslideshare.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In studies of related N-alkyl-arylcyclohexylamines, ¹H NMR has been used to observe trends in chemical shifts. For example, the chemical shifts of protons in the α-position to the nitrogen atom shift downfield as the N-alkyl chain length increases from ethyl to propyl. ljmu.ac.uk Similarly, ¹³C NMR chemical shifts are also sensitive to the substitution pattern and conformation of the molecule. ljmu.ac.uk The use of deuterated solvents like chloroform-d (B32938) (CDCl₃) is standard for preparing samples for NMR analysis of hydrochloride salts. ljmu.ac.uk For complex structures, advanced 2D NMR techniques such as COSY and NOESY can be employed to establish connectivity and spatial relationships between protons. ipb.pt

Table 3: General ¹H and ¹³C NMR Observations for Arylcyclohexylamines

| Nucleus | Observation | Significance | Reference |

| ¹H | Downfield shift of α-protons with increasing N-alkyl chain length. | Indicates deshielding due to increased alkyl substitution. | ljmu.ac.uk |

| ¹³C | Chemical shifts are dependent on solvent and protonation state. | Reflects the conformation and electronic environment of the carbon skeleton. | ljmu.ac.uk |

| ¹H-¹H Coupling | Coupling constants (J-values) help determine the relative stereochemistry of protons. | Differentiates between cis and trans isomers in cyclic systems. | ipb.pt |

Mass spectrometry (MS), often coupled with a chromatographic separation technique like GC or LC, is crucial for both identifying and structurally characterizing PCPr (hydrochloride). caymanchem.comunito.it The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for identification. nih.govwhitman.edu

In the context of GC-MS analysis, electron ionization (EI) is commonly used, leading to characteristic fragmentation of the molecule. researchgate.netpsu.edu For PCPr and its metabolites, interpreting the fragmentation patterns in relation to the parent compound is key to deducing the structures of the metabolites. psu.edu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the parent ion and its fragments, further confirming the identity of the compound. nih.gov

Table 4: Key Mass Spectrometry Applications for PCPr (hydrochloride)

| MS Application | Description | Reference |

| Metabolite Identification | Comparison of mass spectra of metabolites to the parent drug to identify biotransformations. | researchgate.netpsu.edu |

| Structural Confirmation | Analysis of fragmentation patterns to confirm the chemical structure. | unito.itnih.gov |

| Screening | Use of characteristic fragment ions for the rapid screening of PCPr in biological samples. | researchgate.netpsu.edu |

Radioligand Binding Assays for PCPr (hydrochloride) Receptor Interaction Studies

Radioligand binding assays are the gold standard for investigating the interaction of a compound with its target receptors, providing quantitative measures of binding affinity. giffordbioscience.com These assays are essential for characterizing the pharmacological profile of substances like PCPr (hydrochloride). herts.ac.uk

There are several types of radioligand binding assays:

Saturation assays are used to determine the density of receptors in a tissue (Bmax) and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. giffordbioscience.comperceptive.com

Competition assays are performed to determine the relative affinity (Ki) of a non-radiolabeled compound, such as PCPr (hydrochloride), by measuring its ability to displace a known radioligand from the receptor. giffordbioscience.comperceptive.com

Kinetic assays measure the rates of association (kon) and dissociation (koff) of a radioligand with its receptor. giffordbioscience.comperceptive.com

While specific radioligand binding data for PCPr (hydrochloride) is not detailed in the provided search results, the methodology is well-established for related compounds and would be the primary technique to determine its receptor binding profile. iiab.mecaymanchem.commdpi.com These assays typically involve incubating a radiolabeled ligand with a tissue homogenate or cell preparation containing the receptor of interest and then measuring the amount of bound radioactivity. giffordbioscience.com

Table 5: Principles of Radioligand Binding Assays

| Assay Type | Parameter Determined | Description | Reference |

| Saturation | Kd (affinity), Bmax (receptor density) | Increasing concentrations of a radioligand are incubated with the receptor preparation to determine binding characteristics. | giffordbioscience.comperceptive.com |

| Competition | Ki (inhibitory constant) | A fixed concentration of radioligand is incubated with varying concentrations of an unlabeled test compound to measure its binding affinity. | giffordbioscience.comperceptive.com |

| Kinetic | kon (association rate), koff (dissociation rate) | The binding of a radioligand is measured over time to determine the rates at which it binds to and dissociates from the receptor. | giffordbioscience.comperceptive.com |

Structure Activity Relationship Sar Studies of Pcpr Hydrochloride and Its Analogs

Systematic Modification of the PCPr (hydrochloride) Core Structure and Pharmacological Impact

The arylcyclohexylamine scaffold offers a versatile platform for chemical modification, allowing for the "fine-tuning" of the resulting pharmacological profile. wikipedia.org Studies on phencyclidine (PCP), the prototypical arylcyclohexylamine, and its derivatives have provided a foundational understanding of how structural changes to this core impact activity, which is largely applicable to PCPr. wikipedia.orgnih.gov The core structure consists of a cyclohexane (B81311) ring with geminally attached aromatic and amine groups. wikipedia.org

Modifications to the Aromatic Ring: The electronic properties of the aromatic ring are critical for activity.

Analogs where the electron density of the ring is increased (e.g., 3-amino-PCP) or only slightly decreased (e.g., 3-fluoro-PCP) tend to retain PCP-like activity. nih.gov

Conversely, a significant reduction in the ring's electron density (e.g., 3-nitro-PCP) or extension of the aromatic system (e.g., naphthyl analogs) leads to a loss of this activity. nih.gov

The position of the substituent also matters. For instance, studies on methoxy-substituted PCMo (a morpholine (B109124) analog) showed a rank order of affinity for the NMDA receptor as 3-MeO > 2-MeO > 4-MeO, highlighting the sensitivity of the receptor to substituent placement. researchgate.net

Modifications to the Amine Group: Alterations to the nitrogen substituent primarily affect the potency rather than the efficacy of the compounds. nih.gov PCPr itself is the n-propyl analog of PCP. Replacing the piperidine (B6355638) ring of PCP with various alkyl or cycloalkyl amines can radically alter the pharmacological profile. wikipedia.org For example, while PCP is primarily an NMDA antagonist, other arylcyclohexylamines can act as dopamine (B1211576) reuptake inhibitors (like BTCP) or potent µ-opioid agonists (like BDPC), demonstrating the profound impact of the amine substitution. wikipedia.org

Modifications to the Cyclohexane Ring and Spacer: The integrity of the six-membered cyclohexane ring is important. Systematically increasing the distance between the aromatic ring and the rest of the molecule by inserting methylene (B1212753) units abolishes PCP-like activity. nih.gov This suggests a strict spatial requirement for the relative positions of the aromatic and amine groups. ijpsonline.com

The following table summarizes the impact of these modifications on the pharmacological activity of arylcyclohexylamines, based on studies of PCP analogs.

| Modification Site | Structural Change | Pharmacological Impact | Example Compound(s) |

|---|---|---|---|

| Aromatic Ring | Increased electron density | Retained activity | 3-NH₂-PCP |

| Aromatic Ring | Greatly reduced electron density | Loss of activity | 3-NO₂-PCP |

| Aromatic Ring | Positional Isomerism (Methoxy) | Altered receptor affinity (3-MeO > 2-MeO > 4-MeO) | 3-MeO-PCMo, 2-MeO-PCMo, 4-MeO-PCMo |

| Amine Group | Substitution with different amines | Altered potency and can change pharmacological target | PCP, BTCP, BDPC |

| Spacer | Increased distance between aromatic ring and amine | Abolished activity | Methylene-inserted PCP analogs |

Identification of Key Pharmacophores within PCPr (hydrochloride)

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target and trigger or block its response. numberanalytics.com Identifying the pharmacophore for a class of compounds is a key step in drug design and SAR analysis. ijpsonline.comnih.gov The process involves pinpointing the essential functional groups and their precise three-dimensional arrangement. ijpsonline.comnumberanalytics.com

For the arylcyclohexylamine class, including PCPr, the key pharmacophoric features are derived from the conserved architecture that confers activity at targets like the NMDA receptor. nih.govresearchgate.net These features generally include:

An Aromatic Ring (R): This feature, typically a phenyl group, is crucial for binding, likely through hydrophobic or pi-stacking interactions within the receptor pocket. nih.govmdpi.com The electronic nature of this ring, as discussed previously, modulates activity. nih.gov

A Positively Ionizable Group (P): At physiological pH, the nitrogen atom in the amine group (propylamine in PCPr) is protonated and thus positively charged. mdpi.com This charged center is thought to form a critical ionic interaction with an anionic residue in the binding site of the target receptor. ijpsonline.com

The spatial relationship between these features is paramount. ijpsonline.com Studies suggest a drug receptor surface with multiple subsites that recognize the regions of structural overlap among phencyclidines. nih.gov The fixed, semi-rigid nature of the cyclohexane ring holds the aromatic and amine groups in a specific, crucial orientation. nih.gov Any modification that significantly alters the distance or angle between the aromatic centroid and the charged nitrogen can lead to a dramatic loss of activity. nih.gov A pharmacophore model for this class would therefore consist of an aromatic feature and a positive ionizable feature separated by a defined distance and geometry, dictated by the cyclohexyl spacer. nih.govijpsonline.com

Computational Chemistry Approaches in PCPr (hydrochloride) SAR Elucidation (e.g., molecular docking, QSAR)

Computational chemistry has become an indispensable tool in medicinal chemistry for accelerating drug discovery and providing deep insights into SAR. alliedacademies.orgsubstack.com Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are particularly valuable for elucidating the SAR of compounds like PCPr and its analogs. alliedacademies.orgnih.gov

Molecular Docking: Molecular docking is a structure-based method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. alliedacademies.orgresearchgate.net This technique allows researchers to visualize potential binding modes and estimate the strength of the interaction, often expressed as a binding affinity or docking score. alliedacademies.orgresearchgate.net For PCPr analogs, docking studies can help explain observed differences in potency and selectivity. For example, a molecular docking study of PCMo analogs at the NMDA receptor helped rationalize the observed binding affinities, suggesting that the compounds adopted a specific orientation within the binding site. researchgate.netmdpi.com Such studies can reveal key amino acid interactions and guide the design of new analogs with improved affinity by modifying functional groups to enhance these interactions. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govcmu.ac.th By correlating physicochemical properties (descriptors) with activity, QSAR models can predict the activity of novel, unsynthesized compounds. alliedacademies.orgui.ac.id For a series of PCPr analogs, a QSAR study would involve:

Data Set Preparation: A series of analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. imist.ma

Descriptor Calculation: Various molecular descriptors are calculated for each compound, representing their steric, electronic, and lipophilic properties (e.g., LogP, molar refractivity, dipole moment, HOMO/LUMO energies). ui.ac.idimist.ma

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links the descriptors to the biological activity. cmu.ac.thui.ac.id

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. cmu.ac.thnih.gov

A successful QSAR model can provide valuable insights into which properties are most influential for the biological activity of PCPr analogs, thereby guiding the design of more potent or selective compounds. ui.ac.id For instance, a hypothetical QSAR equation might reveal that activity is positively correlated with the hydrophobicity of the amine substituent and negatively correlated with the electronic-withdrawing power of a substituent on the aromatic ring.

The following table presents a hypothetical example of descriptors that would be used in a QSAR study for a series of arylcyclohexylamine analogs.

| Compound | LogP (Lipophilicity) | Dipole Moment (Polarity) | Molecular Weight | Predicted pIC₅₀ |

|---|---|---|---|---|

| Analog 1 (PCP) | 3.95 | 1.34 D | 243.39 g/mol | 6.5 |

| Analog 2 (PCE) | 4.31 | 1.31 D | 257.42 g/mol | 6.8 |

| Analog 3 (PCPr) | 4.67 | 1.29 D | 271.45 g/mol | 7.0 |

| Analog 4 (3-MeO-PCP) | 3.85 | 2.15 D | 273.42 g/mol | 7.2 |

Emerging Research Directions and Future Perspectives for Pcpr Hydrochloride

Integration of Omics Technologies in PCPr (hydrochloride) Research

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, represents a powerful approach in modern pharmacology to comprehensively understand the effects of a compound. In theory, these technologies could be applied to research on PCPr (hydrochloride) to elucidate its molecular targets and downstream effects. For instance, proteomic studies could identify proteins that interact with the compound, while metabolomic analysis could reveal changes in metabolic pathways upon its administration. However, at present, there are no specific published studies detailing the use of these integrated omics approaches in the investigation of PCPr (hydrochloride).

Development of Novel Research Probes Based on PCPr (hydrochloride) Scaffold

The development of novel research probes, such as radiolabeled or fluorescently tagged analogs, is a crucial step in characterizing the distribution, binding sites, and pharmacokinetics of a compound. The synthesis of such probes based on the PCPr (hydrochloride) scaffold would be a logical step in advancing research into its properties. These tools would enable researchers to visualize and quantify the compound's interaction with biological systems. While the synthesis of analogs of other compounds for research purposes is a common practice, specific examples of research probes derived from the PCPr (hydrochloride) structure are not readily found in the scientific literature.

Methodological Advancements for PCPr (hydrochloride) Investigation

Advancements in analytical and methodological techniques are constantly improving the ability to study chemical compounds. This can include the development of more sensitive detection methods, novel assay platforms, or advanced imaging techniques. The application of such cutting-edge methodologies to the study of PCPr (hydrochloride) would undoubtedly provide a more detailed understanding of its behavior in biological systems. However, there is a lack of specific literature detailing the development or application of such advanced and novel methods for the investigation of PCPr (hydrochloride).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.